Sodium 2,4-dimethoxybenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
NVNPAMYRUFFLQJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2,4 Dimethoxybenzene 1 Sulfinate
Direct Sulfonylation Approaches for Aromatic Systems
Direct sulfonylation involves the introduction of a sulfonyl group onto the aromatic ring of 1,3-dimethoxybenzene (B93181). This can be accomplished through several pathways, including electrophilic substitution, oxidative C-H functionalization, and radical-mediated reactions.
Electrophilic Aromatic Sulfonylation Analogues
Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing the precursor to sodium 2,4-dimethoxybenzene-1-sulfinate, this approach would typically involve the reaction of 1,3-dimethoxybenzene with a suitable sulfonating agent. The regioselectivity of this reaction is dictated by the directing effects of the two methoxy (B1213986) groups.
The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. In 1,3-dimethoxybenzene, the positions for electrophilic attack are influenced by the additive effects of both methoxy groups. The most activated positions are those that are ortho or para to at least one of the methoxy groups and preferably activated by both.
Specifically, the C4 position is para to the C1-methoxy group and ortho to the C3-methoxy group, making it a highly favorable site for electrophilic attack. The C2 position is ortho to both methoxy groups, and the C6 position is equivalent to the C4 position. Therefore, electrophilic sulfonylation of 1,3-dimethoxybenzene is expected to yield predominantly the 2,4-disubstituted product.
A common method to achieve this transformation is through chlorosulfonation, using chlorosulfonic acid (ClSO₃H). This reaction introduces a sulfonyl chloride group (-SO₂Cl) directly onto the aromatic ring, which can then be subsequently reduced to the desired sodium sulfinate.
Table 1: Regiochemical Outcomes in Electrophilic Sulfonylation of 1,3-Dimethoxybenzene
| Position of Substitution | Activating Influence | Predicted Outcome |
| C2 | ortho to C1-OCH₃, ortho to C3-OCH₃ | Minor product |
| C4 | para to C1-OCH₃, ortho to C3-OCH₃ | Major product |
| C5 | meta to both OCH₃ groups | Not favored |
Oxidative C-H Sulfonylation Strategies
More contemporary methods for the formation of C-S bonds involve the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. These oxidative C-H sulfonylation strategies are often catalyzed by transition metals or enzymes.
Transition metal catalysis offers a powerful tool for the regioselective sulfonylation of arenes. Manganese(III) acetate (B1210297) [Mn(OAc)₃] has been shown to promote the oxidative cross-dehydrogenative coupling of electron-rich arenes with sodium sulfinates. While a specific example for 1,3-dimethoxybenzene is not extensively documented, the methodology has been successfully applied to its isomer, 1,4-dimethoxybenzene (B90301).
In a typical reaction, the arene is treated with a sodium sulfinate in the presence of Mn(OAc)₃. The proposed mechanism involves the oxidation of the sulfinate by Mn(III) to generate a sulfonyl radical. This radical then undergoes addition to the electron-rich aromatic ring, followed by an oxidation and deprotonation sequence to afford the aryl sulfone product. The reaction proceeds under mild conditions, often at room temperature. The regioselectivity is governed by the electronic properties of the arene, favoring attack at the most electron-rich positions. For 1,3-dimethoxybenzene, this would again be predicted to be the C4 position.
Table 2: Representative Conditions for Mn(OAc)₃-Promoted C-H Sulfonylation
| Component | Role | Example Reagent |
| Arene | Substrate | 1,3-Dimethoxybenzene |
| Sulfinating Agent | Sulfonyl source | Sodium benzenesulfinate |
| Promoter/Oxidant | Radical initiator | Manganese(III) acetate |
| Solvent | Reaction medium | Hexafluoroisopropanol (HFIP) |
The use of enzymes for selective C-H functionalization is a rapidly growing field, offering environmentally benign and highly selective synthetic routes. While biocatalytic hydroxylation and amination of aromatic compounds are well-established, direct enzymatic C-H sulfonylation is a less explored area. Current research in biocatalysis has primarily focused on sulfation (formation of sulfate (B86663) esters) rather than sulfonylation (formation of C-S bonds).
Hypothetically, a biocatalytic approach could involve an enzyme, such as a cytochrome P450 monooxygenase or a peroxidase, engineered to recognize 1,3-dimethoxybenzene and catalyze its reaction with a sulfur-based radical precursor. The enzyme's active site would provide the necessary environment to control the regioselectivity of the sulfonylation, potentially offering a highly specific route to the 2,4-disubstituted product. However, the development of such a biocatalyst for this specific transformation remains a subject for future research.
Radical-Mediated Sulfonylation Protocols
Radical-mediated pathways provide an alternative to traditional electrophilic and transition metal-catalyzed methods. These reactions often proceed under mild conditions and can exhibit complementary regioselectivity. The generation of sulfonyl radicals from various precursors is a key step in these protocols.
One approach involves the photocatalytic C-H sulfonylation of electron-rich arenes. In a typical setup, an electron-rich arene like 1,3-dimethoxybenzene would be subjected to a sulfonyl chloride in the presence of a photocatalyst and light. The photocatalyst, upon excitation, can induce the formation of a sulfonyl radical from the sulfonyl chloride. This radical can then add to the aromatic ring. This methodology has been successfully applied to the thiolation of di- and trimethoxybenzenes, suggesting its potential applicability to sulfonylation. The regioselectivity would likely favor the most electron-rich positions of the 1,3-dimethoxybenzene ring.
Reduction of Sulfonyl Chlorides and Related Precursors
A common and reliable method for the synthesis of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. This two-step approach first involves the synthesis of 2,4-dimethoxybenzene-1-sulfonyl chloride, typically via electrophilic chlorosulfonation of 1,3-dimethoxybenzene as described in section 2.1.1.
The subsequent reduction of the sulfonyl chloride to the sodium sulfinate is a well-established transformation. A widely used and efficient method employs sodium sulfite (B76179) (Na₂SO₃) as the reducing agent. The reaction is typically carried out in an aqueous medium, often with the addition of a base such as sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid formed during the reaction. beilstein-journals.orgnih.govmanchester.ac.uk
The general reaction is as follows:
ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + H₂SO₃
The reaction mixture is usually heated to ensure complete conversion. Upon completion, the desired this compound can be isolated by cooling the reaction mixture and collecting the precipitated product, which can be further purified by recrystallization. beilstein-journals.org
Table 3: Typical Reagents for the Reduction of Arylsulfonyl Chlorides to Sodium Arylsulfinates
| Reagent | Function |
| 2,4-Dimethoxybenzene-1-sulfonyl chloride | Substrate |
| Sodium sulfite (Na₂SO₃) | Reducing agent |
| Sodium bicarbonate (NaHCO₃) | Base/Neutralizing agent |
| Water | Solvent |
This method is generally high-yielding and provides a straightforward route to the target compound from its sulfonyl chloride precursor.
Classical Reduction Protocols (e.g., Na₂SO₃/NaHCO₃, Zn-based reductions)
The most conventional and widely utilized method for preparing sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. nih.govresearchgate.net This approach is valued for its simplicity and the ready availability of the starting materials. For the synthesis of this compound, the precursor would be 2,4-dimethoxybenzene-1-sulfonyl chloride.
One of the most common protocols involves using sodium sulfite (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate (NaHCO₃), to reduce the sulfonyl chloride. mdpi.com The reaction is typically heated to ensure completion. nih.gov This method is efficient and generally provides high yields of the desired sodium sulfinate salt. mdpi.com
Another classical approach employs zinc dust as the reducing agent. nih.govacs.org This reduction is typically carried out in water or an alcohol-water mixture. The use of zinc is a straightforward method to obtain the sulfinate, which can then be isolated as its sodium salt. rsc.org
| Reducing Agent | Typical Solvent | General Conditions | Advantages | Reference |
|---|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate (NaHCO₃) | Water | Stirring at 70-80 °C for several hours | High yields, readily available reagents | nih.govmdpi.com |
| Zinc (Zn) dust | Water / Ethanol | Reaction at room temperature or with gentle heating | Simple procedure, effective reduction | nih.govgoogle.com |
| Sodium Sulfide (Na₂S) | Aqueous solution | Controlled addition of sulfonyl chloride | Alternative classical reductant | google.com |
Emerging Reductive Methodologies
While classical methods are robust, research has focused on developing milder and more efficient reductive protocols. These emerging methodologies often offer improved reaction conditions and substrate scope. One novel system utilizes a combination of titanium tetrachloride (TiCl₄) and samarium (Sm) to reduce arylsulfonyl chlorides. tandfonline.com This system effectively yields the corresponding diaryl disulfides, which are closely related to sulfinates and can be precursors in some synthetic routes.
More recently, photocatalysis and electrochemical methods have been explored for the synthesis of sulfur-containing compounds, representing a significant advancement in the field. rsc.orgnih.gov These techniques can activate stable precursors under mild conditions, often avoiding harsh reagents and high temperatures. For instance, hydrogen atom transfer (HAT) photocatalysis can activate C-H bonds in volatile alkanes, which then react with SO₂ to form sulfinates. researchgate.net Electrochemical synthesis using NaI as a supporting electrolyte has also been developed for related transformations, offering a green alternative to traditional chemical methods. nih.gov These modern approaches hold promise for future applications in the synthesis of specifically substituted arylsulfinates like this compound.
Derivatization from Pre-functionalized Dimethoxybenzene Scaffolds
An alternative to the reduction of sulfonyl chlorides is the direct introduction of the sulfinate group onto a pre-existing 2,4-dimethoxybenzene framework. This can be achieved through C-S bond formation or by functionalizing a dimethoxybenzene derivative.
The direct C-H sulfination of an aromatic ring is a powerful strategy. For the target compound, this would involve the sulfination of 1,3-dimethoxybenzene. The two methoxy groups are strongly activating and ortho-, para-directing, which means they direct incoming electrophiles to the 2-, 4-, and 6-positions. The 4-position is electronically favored and less sterically hindered, making it the primary site for electrophilic substitution.
Manganese(III) acetate has been used to promote the oxidative C-H sulfonylation of 1,4-dimethoxybenzene with sodium sulfinates, yielding diaryl sulfones. rsc.org A similar electrophilic substitution approach could be adapted for the direct sulfination of 1,3-dimethoxybenzene. The development of transition-metal-free protocols for C-S bond formation has also gained attention as a sustainable alternative. researchgate.net
This strategy involves a two-step process: regioselective functionalization of the 1,3-dimethoxybenzene ring, followed by conversion of the introduced functional group into a sulfinate. For instance, 1,3-dimethoxybenzene can be regioselectively halogenated (e.g., brominated) at the 4-position due to the strong directing effect of the methoxy groups.
The resulting 1-bromo-2,4-dimethoxybenzene (B92324) can then be converted into an organometallic intermediate, such as a Grignard or organolithium reagent. This nucleophilic species can react with a sulfur dioxide (SO₂) surrogate. nih.gov Using SO₂ gas is often avoided due to its toxicity and difficult handling. acs.org Modern, bench-stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are preferred. rsc.orgreddit.com The reaction of the organometallic derivative of 2,4-dimethoxybenzene with DABSO, followed by treatment with an aqueous sodium salt solution, would yield this compound. rsc.org
| Method | Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Direct C-H Sulfonylation | 1,3-Dimethoxybenzene | Sulfonylating agent, Promoter (e.g., Mn(OAc)₃) | Direct, regioselective introduction of a sulfur functional group onto the aromatic ring. | rsc.org |
| Halogenation and Sulfination | 1,3-Dimethoxybenzene | 1. Brominating agent (e.g., NBS) 2. Mg or n-BuLi 3. SO₂ surrogate (e.g., DABSO) | Regioselective bromination followed by conversion to an organometallic reagent and trapping with an SO₂ equivalent. | rsc.orgreddit.com |
| Palladium-Catalyzed C-S Coupling | 1-Bromo-2,4-dimethoxybenzene | Pd catalyst (e.g., Pd(dppf)Cl₂), Sulfinating agent (e.g., Rongalite) | A versatile method for forming C-S bonds from aryl halides. | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for synthesizing sodium sulfinates aims to reduce waste, avoid toxic reagents, and improve energy efficiency.
One sustainable strategy involves using thiourea (B124793) dioxide as an inexpensive and easy-to-handle sulfur dioxide surrogate, with air serving as the green oxidant. rsc.org This method provides a mild, one-step route to aryl sulfonic acids from aryl halides, with sulfinates identified as key intermediates. rsc.org Such protocols could be adapted for the synthesis of this compound from a suitable precursor like 1-halo-2,4-dimethoxybenzene.
The use of water as a solvent is another hallmark of green chemistry. researchgate.net Several modern procedures for synthesizing sulfones and sulfonamides from sulfinates have been developed in aqueous media, highlighting the potential for greener synthesis of the sulfinate precursors themselves. rsc.orgresearchgate.net
Electrochemical methods represent a frontier in sustainable synthesis. researchgate.net These reactions use electricity to drive chemical transformations, minimizing the need for chemical oxidants or reductants and often proceeding under mild conditions. The electrochemical formation of C-S bonds from abundant precursors like CO₂ and sulfite has been demonstrated, paving the way for future sustainable routes to a wide range of organosulfur compounds. researchgate.net
Applications in Advanced Organic Synthesis Beyond General Sulfonation
Construction of Complex Organosulfur Compounds
The ability of Sodium 2,4-dimethoxybenzene-1-sulfinate to serve as a precursor to sulfonyl radicals or as a nucleophile is central to its role in building complex organosulfur architectures. rsc.org
Thiosulfonates (R-SO₂S-R¹) are an important class of organosulfur compounds. Sodium arylsulfinates are key reagents for their synthesis through the formation of an S–S bond. rsc.org Several methods have been developed that leverage these sulfinate salts.
One approach involves the copper-catalyzed sulfenylation of thiols and disulfides under aerobic conditions. rsc.org For instance, the coupling of thiols with sodium sulfinates using a CuI–Phen·H₂O catalyst system can produce thiosulfonates in good yields. rsc.org Similarly, iron(III) chloride (FeCl₃) has been shown to effectively catalyze this transformation. rsc.org
Another strategy is the BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates. rsc.org This method is effective for preparing both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org Notably, research indicates that sodium arylsulfinates bearing electron-donating groups, such as the methoxy (B1213986) groups in this compound, generally perform better in these reactions, leading to higher yields of the corresponding thiosulfonates. rsc.org
| Catalyst/Mediator | Reactants | Conditions | Product | Yield Range |
| CuI–Phen·H₂O | Thiols, Sodium Sulfinates | Aerobic | Thiosulfonates | 40–96% |
| FeCl₃ | Thiols, Sodium Sulfinates | Aerobic | Thiosulfonates | 83–96% |
| BF₃·OEt₂ | Sodium Sulfinates | Mild, Radical | Symmetrical & Unsymmetrical Thiosulfonates | Good |
The sulfonamide moiety is a critical pharmacophore in numerous therapeutic agents. The direct coupling of amines with sodium sulfinates represents a powerful method for constructing the essential N–S bond of sulfonamides. rsc.org
A prominent metal-free approach utilizes molecular iodine (I₂) to mediate the coupling of various primary and secondary amines with sodium sulfinates at room temperature. rsc.org This method is applicable to a wide range of amines, including aromatic, aliphatic, and cyclic variants, consistently producing sulfonamides in good to excellent yields. rsc.org The reaction proceeds efficiently and offers a straightforward pathway to these valuable compounds. rsc.orgnih.gov
| Mediator | Reactants | Conditions | Product | Yield Range |
| Molecular Iodine (I₂) | Primary/Secondary Amines, Sodium Sulfinates | Room Temperature | Sulfonamides | Good to Excellent |
The formation of carbon-sulfur (C–S) bonds using sodium sulfinates is fundamental to the synthesis of sulfides and sulfones, which are prevalent in materials science and medicinal chemistry. rsc.orgrsc.org
Vinyl and allyl sulfones are highly useful synthetic intermediates, particularly as Michael acceptors and dienophiles. orgsyn.org Sodium arylsulfinates are commonly used in their preparation. rsc.org
One efficient method involves the copper-catalyzed reaction of sodium sulfinates with alkenes or alkynes. organic-chemistry.org The reaction with alkenes typically proceeds via an anti-addition followed by elimination to yield (E)-alkenyl sulfones stereoselectively. organic-chemistry.org A simple and effective electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has also been developed, which operates at room temperature in an undivided cell. organic-chemistry.orgnih.gov This electrochemical approach provides access to a diverse range of sulfone compounds in high yields. organic-chemistry.orgresearchgate.net
| Method | Reactants | Catalyst/Conditions | Key Features |
| Copper-Catalyzed Hydrosulfonylation | Alkynes, Sodium Sulfinates | Cu(OTf)₂ / Microwave | High regio- and stereoselectivity, short reaction times |
| Copper-Catalyzed Sulfonylation | Alkenes, Sodium Sulfinates | CuI-bpy / O₂ | Stereoselective synthesis of (E)-alkenyl sulfones |
| Electrochemical Synthesis | Olefins, Sodium Sulfinates | Direct current, graphite (B72142) electrodes | Room temperature, high yields, catalyst-free |
Beta-keto sulfones are versatile building blocks in organic synthesis. nih.govmdpi.com The reaction of sodium sulfinates with various precursors provides direct access to this important functional group.
One-pot syntheses have been developed from readily available starting materials. For example, a transition-metal-free reaction of styrenes with N-Bromosuccinimide (NBS) and aromatic sodium sulfinates in water under sonication affords β-keto sulfones. lppcollegerisod.ac.in In this process, NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in The reaction works well with sodium arylsulfinates bearing either electron-donating or electron-withdrawing groups. lppcollegerisod.ac.in
Another powerful method is the oxysulfonylation of alkynes. A BF₃·OEt₂-promoted reaction between alkynes and sodium sulfinates using oxygen from the air as the oxidant provides β-keto sulfones under mild, metal-free conditions. mdpi.com Mechanistic studies suggest this transformation may involve a sulfonyl radical intermediate. mdpi.com
| Method | Reactants | Catalyst/Conditions | Key Features |
| Sonication-Assisted One-Pot Synthesis | Styrenes, NBS, Sodium Sulfinates | H₂O, 55 °C, Sonication | Metal-free, co-oxidant-free |
| Oxysulfonylation of Alkynes | Alkynes, Sodium Sulfinates | BF₃·OEt₂, DCE, Air | Metal-free, mild conditions, good functional group tolerance |
| Acid-Mediated Hydrosulfonylation | α,β-Unsaturated Ketones, Sodium Sulfinates | Acidic medium | Metal-free, oxidant-free, good to excellent yields |
Synthesis of Sulfides and Sulfones
Multicomponent Reactions (MCRs) Incorporating Arylsulfinates
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Sodium arylsulfinates have proven to be effective components in such reactions for the synthesis of complex, densely functionalized molecules. rsc.org
An example is the copper-catalyzed radical oxidative azido-sulfonylation of alkenes. rsc.org This reaction combines an alkene, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and a sodium sulfinate in the presence of a CuCl catalyst to generate β-azidosulfonates. rsc.org Another reported MCR is the silver-catalyzed reaction of homopropargylic alcohols, trimethylsilyl azide, and sulfinate salts. rsc.org These reactions highlight the ability of the sulfinate moiety to be incorporated into complex structures alongside other functional groups in a single, efficient step. rsc.org
Ring-Closing Sulfonylation Reactions
The generation of sulfonyl radicals from sodium sulfinates provides a powerful method for initiating radical cascade reactions, particularly for the synthesis of complex cyclic structures. These ring-closing sulfonylation reactions demonstrate the utility of sulfinates in constructing carbo- and heterocyclic frameworks containing a sulfonyl group, a common motif in pharmaceuticals.
One prominent strategy involves the sulfonylation/cyclization of N-propargylindoles with sources like potassium metabisulfite (B1197395) and aryldiazonium tetrafluoroborates to build 2-sulfonyl-substituted 9H-pyrrolo[1,2-a]indoles. researchgate.net This process assembles a new C-C bond and two new C-S bonds in a single step. researchgate.net More directly, the reaction of 1,6-enynes with sodium sulfinates, often catalyzed by a silver catalyst, triggers a radical cascade. This process typically involves the addition of the sulfonyl radical to the alkyne, followed by a 5-exo cyclization onto the pendant alkene, ultimately affording sulfonylated cyclopentane (B165970) derivatives. This methodology provides an efficient route to densely functionalized five-membered rings.
Table 1: Examples of Ring-Closing Sulfonylation Reactions Data based on representative radical cascade cyclizations.
| Reactants | Catalyst/Initiator | Product Type | Key Feature |
|---|---|---|---|
| 1,6-Enyne, Sodium Arenesulfinate | AgNO₃ | Substituted Tetrahydro-1H-cyclopenta[c]thiophene 3,3-dioxide | Radical cascade cyclization |
| N-Propargylindole, K₂S₂O₅, Aryldiazonium salt | Visible Light | 2-Sulfonyl-9H-pyrrolo[1,2-a]indole | Cascade sulfonylation/cyclization |
Trifluoromethylation and Related Perfluoroalkylation Analogues
While aryl sulfinates like this compound are sources of aryl sulfonyl radicals, the introduction of trifluoromethyl (CF₃) and other perfluoroalkyl (Rբ) groups is accomplished using their structural analogues, namely sodium trifluoromethanesulfinate (CF₃SO₂Na) and sodium perfluoroalkanesulfinates (RբSO₂Na). nih.govsantiago-lab.com CF₃SO₂Na, often called the Langlois reagent, is a stable, easy-to-handle solid that serves as a premier source of the trifluoromethyl radical under oxidative conditions. nih.govwikipedia.org
The trifluoromethylation process involves the oxidation of CF₃SO₂Na, typically with an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), to generate the CF₃ radical. nih.govresearchgate.net This highly reactive intermediate can then be used to functionalize a wide range of substrates, including electron-rich aromatic compounds and heterocycles. nih.govnih.gov The reaction provides a direct method for installing the CF₃ group, which is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. santiago-lab.comnih.gov
This strategy has been extended to other perfluoroalkyl groups. Reagents such as C₂F₅SO₂Na and C₈F₁₇SO₂Na have been successfully used for the perfluoroalkylation of heteroarenes, demonstrating the broader applicability of this approach. santiago-lab.com The reaction of 4-quinolones with sodium perfluoroalkyl sulfinates in the presence of an oxidant like ammonium (B1175870) peroxodisulfate provides direct access to C-3 perfluoroalkylated 4-quinolones, showcasing a simple, metal-free method for this transformation. researchgate.net
Table 2: Perfluoroalkylation Reactions Using Sodium Sulfinate Analogues
| Substrate | Reagent | Oxidant | Product | Reference |
|---|---|---|---|---|
| Electron-rich arenes | CF₃SO₂Na (Langlois Reagent) | t-BuOOH | Trifluoromethylated arenes | nih.gov |
| 2-Phenyl-4(1H)-quinolone | NaSO₂CF₃ | (NH₄)₂S₂O₈ | 3-Trifluoromethyl-2-phenyl-4(1H)-quinolone | researchgate.net |
| Heteroarenes | C₂F₅SO₂Na, C₈F₁₇SO₂Na | (NH₄)₂S₂O₈ | Perfluoroalkylated heteroarenes | santiago-lab.com |
| Nitrogen-containing heterocycles | NaSO₂CF₃ | Oxidative conditions | Trifluoromethylated heterocycles | nih.gov |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. scispace.commpg.dempg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com Sodium sulfinates are well-suited for LSF due to the mild conditions often required for generating sulfonyl radicals, which exhibit broad functional group tolerance. scispace.comacs.org
Photocatalysis has emerged as a particularly effective method for LSF using sulfinates. acs.org In a typical photocatalytic approach, a sulfonamide is converted into a sulfonyl radical intermediate, which can then react with various alkene fragments. acs.org This allows for the functionalization of pharmaceutically relevant molecules under metal-free conditions. acs.org The sulfonyl radical, generated from a sulfinate precursor, can participate in hydrosulfonylation reactions with alkenes present in a complex molecular scaffold, leading to the formation of intricate sulfones. acs.org
The ability to perform these transformations on densely functionalized arenes and complex substrates highlights the value of sulfinate-based LSF. acs.org For instance, zinc sulfinates, which show enhanced reactivity compared to their sodium counterparts, have been used for the C-H functionalization of medicinally relevant heterocycles, tolerating sensitive groups like chloro and boryl moieties. nih.gov This demonstrates the potential for regioselective C-S bond formation on complex molecules, providing a direct path to novel analogues with potentially improved pharmacological properties. scispace.comnih.gov
Table 3: Examples of Late-Stage Functionalization Using Sulfinates
| Strategy | Substrate Type | Sulfinate Role | Key Advantage | Reference |
|---|---|---|---|---|
| Photocatalytic Hydrosulfonylation | Complex molecules with alkene fragments | Source of sulfonyl radical | Metal-free, mild conditions | acs.org |
| Oxidative C-H Functionalization | Medicinally relevant heterocycles | Source of alkyl/fluoroalkyl radical (from zinc sulfinates) | High functional group tolerance | nih.gov |
| Remote C-H Sulfonylation | 1-Naphthylamides, Anilines | Source of aryl sulfonyl radical | Site-selective functionalization | mdpi.com |
Catalytic Roles and Transformations of Sodium 2,4 Dimethoxybenzene 1 Sulfinate
Sodium 2,4-dimethoxybenzene-1-sulfinate, as a member of the broader class of sodium arylsulfinates, is a versatile chemical intermediate. While specific research on the 2,4-dimethoxy isomer is limited, the catalytic behavior of arylsulfinates is well-documented across various domains of chemical synthesis. These compounds are valued for being stable, easy-to-handle, and less odorous alternatives to other sulfur-based reagents like thiols or sulfonyl chlorides. rsc.org Their utility stems from their ability to act as precursors to sulfonyl radicals, sulfonylating agents, and coupling partners in a range of catalytic transformations. rsc.orgresearchgate.net
Computational and Theoretical Investigations
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like Sodium 2,4-dimethoxybenzene-1-sulfinate. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model and predict the behavior of transient species like radical ions and the influence of the surrounding environment on chemical reactions.
Advanced Characterization Methodologies in Arylsulfinate Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized chemical entities. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstone techniques that provide detailed information about the atomic and molecular composition of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Sodium 2,4-dimethoxybenzene-1-sulfinate, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups. The aromatic protons would appear as a set of coupled multiplets in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing sulfinate group. The two methoxy groups would each give rise to a singlet, likely at different chemical shifts due to their different electronic environments.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the six carbons of the benzene (B151609) ring and the two carbons of the methoxy groups. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the sulfinate group, the aromatic ring, and the ether linkages.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O stretch (sulfinate) | 1000 - 1100 |
| C-O stretch (aryl ether) | 1230 - 1270 and 1020 - 1075 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, a soft ionization technique such as electrospray ionization (ESI) would likely be used to observe the molecular ion. The fragmentation pattern could involve the loss of SO₂, the methoxy groups, or cleavage of the benzene ring, providing further structural confirmation. A common fragmentation pathway for aromatic sulfonamides, a related class of compounds, involves the loss of SO₂. nih.govresearchgate.net
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic techniques, such as FTIR and Raman spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time. youtube.commdpi.comyoutube.com These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis.
For the synthesis or subsequent reactions of this compound, an in situ FTIR probe could be immersed in the reaction mixture. youtube.commdpi.comrsc.org By monitoring the characteristic infrared bands of the starting materials and products, it is possible to obtain kinetic data and a deeper understanding of the reaction mechanism. For example, the appearance and increase in intensity of the S=O stretching vibration of the sulfinate group could be used to follow the formation of the product.
Chromatographic Techniques for Purity and Reaction Monitoringvscht.cz
Chromatographic techniques are essential for assessing the purity of compounds and for monitoring the progress of reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed. tandfonline.comgoogle.comphenomenex.comsielc.comhelixchrom.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector would be suitable for detecting the aromatic analyte as it elutes from the column. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for quantitative analysis and purity determination.
Thin-Layer Chromatography (TLC)
Emerging Trends and Future Research Directions
Development of Novel Arylsulfinate-Based Reagents
The versatile reactivity of sodium arylsulfinates allows them to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govrsc.org A significant future direction for Sodium 2,4-dimethoxybenzene-1-sulfinate lies in its use as a precursor for novel, specialized reagents. The electronic properties of the 2,4-dimethoxy-substituted aryl group—specifically, the electron-donating nature of the methoxy (B1213986) groups—can be harnessed to fine-tune the reactivity, stability, and solubility of these new reagents.
Future research could focus on several key areas:
Specialized Sulfonylating Agents: Developing reagents for specific applications where the 2,4-dimethoxyphenylsulfonyl moiety imparts unique characteristics to the target molecule, such as altered biological activity or improved material properties.
Precursors for Radical Reactions: Arylsulfinates are excellent precursors to sulfonyl radicals, which are valuable intermediates in a variety of carbon-sulfur and carbon-carbon bond-forming reactions. researchgate.net Investigating the generation and reactivity of the 2,4-dimethoxybenzenesulfonyl radical could open new avenues for synthesizing complex molecules.
Thiolating Reagents: Under reductive conditions, this compound could serve as a precursor for generating the corresponding thiolate. rsc.org This offers a pathway to synthesize diaryl sulfides and other thioethers from an odorless and stable solid, avoiding the use of volatile and malodorous thiols. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
In line with the principles of green chemistry, future synthetic applications of this compound will increasingly focus on sustainability. This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts.
Key research trends are expected to include:
Aqueous Reaction Media: Expanding the scope of reactions in water, which serves as a green and inexpensive solvent. researchgate.net Homocoupling reactions of arylsulfinates and other C-S bond-forming reactions have been successfully demonstrated in aqueous systems. nih.gov
Mechanochemistry: The use of solvent-free or liquid-assisted grinding (LAG) techniques, such as ball milling, represents a significant green innovation. rsc.org A mechanochemical-assisted approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been reported, offering advantages like the absence of metal catalysts, oxidants, and solvents, along with short reaction times. rsc.org
Table 1: Green Chemistry Approaches for Reactions Involving Arylsulfinates
| Approach | Description | Potential Application for this compound | Reference(s) |
| Aqueous Solvents | Utilizing water as the reaction medium to replace volatile organic compounds (VOCs). | Sulfonylation of quinoline (B57606) N-oxides; synthesis of diaryl sulfides. | nih.govnih.gov |
| Mechanochemistry | Employing solvent-free or liquid-assisted grinding conditions to drive reactions. | Decarboxylative sulfonylation to form vinyl sulfones. | rsc.orgrsc.org |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separable and recyclable. | Carboxylation reactions using CO2 to form aromatic carboxylic acids. | nih.govnih.gov |
| Photoredox Catalysis | Using visible light to promote radical reactions under mild conditions. | Hydrosulfonylation of alkenes. | researchgate.net |
Expansion into New Reaction Architectures
Modern organic synthesis is continuously evolving with the introduction of new reaction concepts. This compound is a prime candidate for exploration within these novel architectures, which often provide access to chemical space that is inaccessible through traditional methods.
Future explorations will likely involve:
Photoredox Catalysis: The generation of sulfonyl radicals from sodium arylsulfinates using visible light photocatalysis is a rapidly growing field. researchgate.net This allows for a wide range of transformations, such as the synthesis of diarylsulfones and β-keto sulfones, to be carried out under exceptionally mild conditions. researchgate.netresearchgate.net The electron-rich nature of the 2,4-dimethoxyphenyl group may offer unique reactivity in these systems.
Electrochemical Synthesis: Electrochemistry offers a sustainable and reagent-free method for generating reactive intermediates. The electrochemical oxidative amination of sodium sulfinates to form sulfonamides has been demonstrated, providing a green alternative to traditional methods. nih.gov
Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can significantly improve synthetic efficiency. Sodium arylsulfinates have been used in such processes, and developing new multicomponent reactions incorporating this compound is a promising research avenue. rsc.org
Tuneable Reactions: Research into controlling reaction pathways to yield different products from the same set of starting materials is highly valuable. For instance, iodine-mediated photoinduced reactions of alkynes with sodium arylsulfinates can be tuned to produce either 1,2-bissulfonylethenes or β-sulfinyl alkenylsulfones. rsc.org
Interdisciplinary Applications in Materials Science (limited to synthesis methods)
The 2,4-dimethoxyphenylsulfonyl moiety, derived from this compound, can be incorporated into macromolecules to create new polymers with tailored properties. This opens up interdisciplinary research at the interface of organic synthesis and materials science.
Future synthetic methods in this area could focus on:
Synthesis of High-Performance Polymers: The sulfonyl group is a key component of high-performance engineering thermoplastics like poly(ether sulfone)s (PES). This compound could be a precursor to monomers used in the synthesis of novel poly(arylene ether)s. The dimethoxy substituents could potentially enhance properties such as solubility, processability, and thermal stability.
Functional Polymer Synthesis: Developing polymerization methods that incorporate the 2,4-dimethoxyphenylsulfonyl group to create functional materials. For example, polymers containing this moiety could exhibit high refractive indices or unique thermal characteristics. Recent work has shown that copolymerization of monomers with elemental sulfur can yield high-refractive-index polymers. nih.gov
Modification of Biopolymers: Creating methods to graft the 2,4-dimethoxyphenylsulfonyl group onto natural or synthetic biopolymers to modify their properties for specific applications, such as in drug delivery or biomaterials.
Ionomer Synthesis: The sodium sulfinate group itself can be incorporated into polymer backbones to create ionomers. These materials, which contain ionic functional groups, have applications in membranes and thermoplastic elastomers. nih.gov
Design of Chiral Arylsulfinates for Asymmetric Synthesis
Chiral organosulfur compounds, particularly sulfoxides and their derivatives, are of paramount importance in asymmetric synthesis, where they serve as chiral auxiliaries, ligands, and catalysts. acs.org They are also increasingly recognized as important pharmacophores in drug discovery. nih.gov A key future direction is the development of methods for the enantioselective synthesis of chiral molecules derived from prochiral arylsulfinates like this compound.
Emerging trends in this field include:
Organocatalytic Asymmetric Condensation: A highly promising strategy involves the asymmetric condensation of prochiral sulfinates with alcohols using chiral organocatalysts, such as pentanidiums, to produce enantioenriched sulfinate esters. nih.govwixsite.com These chiral esters are versatile intermediates that can be converted into a wide range of other chiral sulfur compounds. nih.govwixsite.com
Catalytic Enantioselective Synthesis: Moving beyond stoichiometric chiral auxiliaries, the development of catalytic methods is a primary goal. This includes the catalytic synthesis of chiral sulfinimidate esters and sulfilimines, which are valuable but challenging to access. researchgate.netnih.gov
Traceless Chiral Auxiliaries: Using the chiral sulfinyl group derived from this compound as a traceless auxiliary in reactions like the asymmetric aminoarylation of alkenes. nih.gov In such processes, the sulfinyl group controls the stereochemistry of the reaction and is subsequently eliminated in situ.
Table 2: Strategies for Asymmetric Synthesis from Prochiral Arylsulfinates
| Strategy | Catalyst/Reagent Type | Target Chiral Molecule | Key Advantages | Reference(s) |
| Asymmetric Condensation | Chiral Organocatalyst (e.g., Pentanidium) | Sulfinate Esters | High enantioselectivity, broad substrate scope, metal-free. | nih.govwixsite.com |
| Diastereoselective Synthesis | Chiral Alcohols (e.g., (-)-Menthol) | Sulfinate Esters | Well-established, allows for separation of diastereomers. | acs.org |
| Catalytic S-Alkylation | Chiral Transition Metal or Organocatalyst | Sulfilimines | Direct access to S-N chiral compounds, high atom economy. | nih.gov |
| Oxidative Esterification | Chiral Metal Complex (e.g., Co(III)) | Sulfinimidate Esters | Access to novel aza-sulfur compounds. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
